Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to attach the ethyl ester group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.
Biology: In biological research, the compound is utilized to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(2-chloropyridin-3-yl)propanoate
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Uniqueness: Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the chloropyridine group
Properties
IUPAC Name |
ethyl 3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-17-12(16)15-6-4-9(8-15)18-11-3-5-14-7-10(11)13/h3,5,7,9H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXUYNCHIHLPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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